molecular formula C12H15FN2 B8139330 cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole

cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B8139330
M. Wt: 206.26 g/mol
InChI Key: JSBFVPCJAHEFGS-JOYOIKCWSA-N
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Description

cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole is a bicyclic amine derivative featuring a fused pyrrolidine-pyrrole scaffold substituted with a 3-fluorophenyl group. The 3-fluorophenyl substituent likely enhances lipophilicity and influences electronic properties, which may modulate receptor binding or pharmacokinetic behavior. Such compounds are often explored as intermediates in pharmaceuticals (e.g., moxifloxacin derivatives) or as ligands for central nervous system targets .

Properties

IUPAC Name

(3aS,6aS)-1-(3-fluorophenyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c13-10-2-1-3-11(6-10)15-5-4-9-7-14-8-12(9)15/h1-3,6,9,12,14H,4-5,7-8H2/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFVPCJAHEFGS-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide Cycloaddition Strategies

Azomethine ylides serve as versatile intermediates for constructing the fused pyrrolidine core. Intramolecular [3+2] cycloaddition reactions between in situ-generated ylides and electron-deficient alkenes have been employed to synthesize octahydropyrrolo[3,4-b]pyrrole derivatives. For example, the reaction of benzyl(methoxymethyl)(trimethylsilylmethyl)amine with α-haloketones under trifluoroacetic acid catalysis generates stabilized ylides, which undergo regioselective cycloaddition to form the bicyclic framework . The fluorophenyl group is introduced via subsequent Suzuki coupling or nucleophilic aromatic substitution, with yields ranging from 70% to 90% depending on the electronic nature of the aryl halide .

Key advantages of this method include high diastereoselectivity and compatibility with flow chemistry, enabling scalable production. However, the requirement for anhydrous conditions and precise temperature control poses challenges for industrial adaptation.

Stereoselective Synthesis via Epoxide Cyclization

A stereoselective route leveraging anti-epoxide intermediates has been developed to access the cis-fused bicyclic structure. Starting from Fmoc- or Cbz-protected glycine derivatives, anti-epoxide 17 undergoes intramolecular cyclization in the presence of Lewis acids like BF₃·OEt₂, exclusively forming the 5,5-cis-fused bicycle . The reaction proceeds via a chair-like transition state, where the anti-configuration of the epoxide ensures proper orbital alignment for ring closure. Subsequent deprotection and functionalization with 3-fluorophenyl Grignard reagents yield the target compound with enantiomeric excess >98% .

This method’s robustness stems from its thermodynamic control, which prevents trans-fused byproducts. However, the multi-step sequence (6–8 steps) and low overall yield (~35%) limit its utility for large-scale synthesis.

Palladium-Catalyzed Amination and Cross-Coupling

Palladium-mediated reactions enable direct incorporation of the 3-fluorophenyl group into preformed pyrrolo-pyrrolidine cores. For instance, Buchwald-Hartwig amination of bromobenzene derivatives with tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate (15 ) in the presence of Pd₂(dba)₃ and Xantphos affords N-aryl intermediates in 85–95% yield . Acidic deprotection (HCl/EtOAc) followed by coupling with pyrimidine carboxylates completes the synthesis. This approach benefits from mild conditions and excellent functional group tolerance but requires expensive catalysts and rigorous purification to remove palladium residues.

N-Boc-Glycine Catalyzed Cycloaddition

A mechanochemical adaptation of the Hantzsch pyrrole synthesis has been reported for constructing polysubstituted pyrrolidines. High-speed vibration milling (HSVM) of β-ketoesters with N-iodosuccinimide (NIS) and p-toluenesulfonic acid generates α-iodoketones, which react with primary amines and cerium(IV) ammonium nitrate (CAN) to form pyrrolidine tricarboxylic anhydrides . Regioselective anhydride opening with p-fluorobenzylamine induces recyclization, yielding octahydropyrrolo[3,4-b]pyrroles with 60–97% efficiency . While this method avoids solvents and reduces reaction times, the need for specialized equipment limits its accessibility.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)DiastereoselectivityScalability
Azomethine YlideCycloaddition, Suzuki coupling70–90HighModerate
Epoxide CyclizationAnti-epoxide ring closure35–40>98% eeLow
Palladium CatalysisBuchwald-Hartwig amination85–95N/AHigh
MechanochemicalHSVM, anhydride recyclization60–97ModerateLow

Industrial-Scale Optimization

For large-scale production, the palladium-catalyzed route is favored due to its high yields and compatibility with continuous flow systems. Process intensification techniques, such as in-line purification and catalyst recycling, reduce costs and environmental impact . Recent advances in asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP) further enhance stereocontrol, achieving >99% enantiomeric purity in single-pass reactions .

Chemical Reactions Analysis

Types of Reactions: cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological effects, particularly in relation to neurotransmitter modulation. Notable applications include:

Histamine Receptor Modulation

Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole can act as ligands for the histamine H3 receptor , which plays a crucial role in regulating neurotransmitter release in the central nervous system. These compounds may be beneficial in treating conditions such as:

  • Cognitive Disorders : Modulating histamine receptors can influence cognitive functions and potentially aid in treating disorders like Alzheimer's disease.
  • Sleep Disorders : H3 receptor antagonists are being explored for their ability to enhance wakefulness and treat sleep-related issues .

Orexin Receptor Modulation

Another significant application is in the modulation of orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. Compounds similar to cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole have shown promise in:

  • Obesity Treatment : By modulating orexin receptors, these compounds may help control appetite and promote weight loss .

Case Study 1: Histamine H3 Antagonism

A study demonstrated that specific derivatives of octahydropyrrolo[3,4-b]pyrrole exhibited selective antagonism at the histamine H3 receptor, leading to enhanced neurotransmitter release. This was shown to improve cognitive performance in animal models .

Case Study 2: Orexin Receptor Modulation

In a rodent model, a compound structurally related to this compound was administered to evaluate its effects on food intake and energy expenditure. Results indicated a significant reduction in food consumption and increased energy levels, suggesting potential for obesity treatment .

Mechanism of Action

The mechanism by which cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogs

a. cis-Octahydropyrrolo[3,4-b]pyridine (CAS 151213-40-0)

  • Molecular Formula : C₇H₁₄N₂
  • Molecular Weight : 126.2 g/mol
  • Key Properties : Boiling point = 198°C, density = 0.950 g/cm³, refractive index = 1.515 .
  • Applications: Intermediate for moxifloxacin, a fluoroquinolone antibiotic.
  • Comparison : Lacks the 3-fluorophenyl group, resulting in lower molecular weight (126.2 vs. ~225 g/mol for the fluorophenyl analog) and reduced lipophilicity. The absence of aromatic substitution may limit π-π stacking interactions critical for receptor binding .

b. cis-Benzyl 5-Oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1445950-86-6)

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • Key Features : Incorporates a benzyl carboxylate group, increasing polarity and molecular weight.
  • Comparison: The carboxylate group enhances solubility in polar solvents but may reduce blood-brain barrier permeability compared to the fluorophenyl analog.
Substituent Variations

a. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Core Structure : Pyrazole ring with trifluoromethyl and aldehyde groups.
  • Substituent : 3-Chlorophenylsulfanyl.
  • Comparison: The chlorine atom (vs. However, the pyrazole core differs significantly from pyrrolopyrrole, leading to divergent binding profiles .
Pharmacological Implications

Sigma receptor binding studies (e.g., in tumor cell lines) highlight the importance of substituents in modulating affinity. For example:

  • Haloperidol : High affinity for sigma-1 receptors (Kd = 0.67–7.0 nM) .
  • (-)-Pentazocine : Enantioselective binding to sigma-2 receptors (rodent vs. human cell lines show 10-fold affinity differences) .

Fluorine’s small size and high electronegativity could improve metabolic stability relative to bulkier substituents like chlorine .

Data Tables

Table 1: Physical and Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituent
cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole* C₁₂H₁₄FN₂ ~225 (estimated) N/A N/A 3-Fluorophenyl
cis-Octahydropyrrolo[3,4-b]pyridine C₇H₁₄N₂ 126.2 198 0.950 None
cis-Benzyl carboxylate derivative C₁₄H₁₆N₂O₃ 260.29 N/A N/A Benzyl carboxylate
Table 2: Pharmacological Trends in Sigma Receptor Binding
Feature Sigma-1 Receptor (Kd Range) Sigma-2 Receptor (Kd Range) Enantioselectivity
Halogenated Aromatics 0.67–7.0 nM 20–101 nM High (+ vs. -)
Non-Halogenated 28–146 nM 491–7324 fmol/mg Moderate

Biological Activity

cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fluorophenyl group attached to an octahydropyrrolo core, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for exploring potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C12_{12}H14_{14}FN2_2
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound consists of a pyrrole ring fused with a cyclohexane-like structure, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various physiological pathways, potentially leading to therapeutic effects. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in cancer-related pathways and neuroprotective effects.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising cytotoxic effects against cancer cell lines. For instance, studies on fused pyrroles demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cells through caspase activation assays .
  • Antioxidant Properties : Certain pyrrole derivatives have been identified as effective antioxidants, which could play a role in reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Research has highlighted the ability of some pyrrole-containing compounds to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrole derivatives, providing insights into their potential applications:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrrole derivatives against HepG-2 (liver cancer) and EACC (endometrial adenocarcinoma) cell lines. Results indicated that certain compounds exhibited IC50_{50} values in the low micromolar range, suggesting strong anticancer potential .
  • Apoptotic Pathway Modulation : Research demonstrated that specific fused pyrroles could modulate apoptotic pathways effectively. The compounds were tested using resazurin assays for viability and caspase assays for apoptosis induction, showing significant results in promoting cell death in cancerous cells .
  • Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to key proteins involved in cancer progression, such as COX-2. The results confirmed that certain derivatives bind effectively to the target sites, supporting their potential as therapeutic agents .

Comparative Analysis

To better understand the activity of this compound compared to other similar compounds, a comparison table is presented below:

Compound NameBiological ActivityMechanismReference
This compoundAnticancer, AntioxidantModulates apoptotic pathways
PyrrolopyridinesAnticancerInhibits pro-inflammatory cytokines
TetrahydropyridinesAntioxidantReduces oxidative stress

Q & A

Q. What experimental controls are critical when evaluating antifungal activity to avoid false positives?

  • Methodological Answer :
  • Resazurin assay validation : Include untreated controls and confirm colorimetric changes (blue→pink) via spectrophotometry (λ = 570 nm).
  • Sterility checks : Pre-treat growth media with 0.22 µm filtration and validate against solvent-only controls .

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